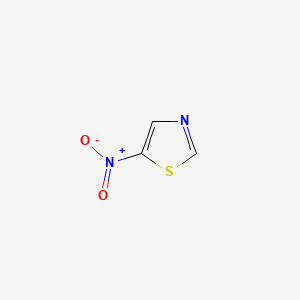

5-Nitrothiazole

Descripción general

Descripción

5-Nitrothiazole is a member of thiazoles and a C-nitro compound . It appears as a greenish-yellow to orange-yellow fluffy powder or a brown chunky powder with a slightly bitter taste . It is used as a veterinary medicine .

Synthesis Analysis

A series of 2-amino-5-nitrothiazole derived semicarbazones were designed, synthesized, and investigated for MAO and ChE inhibition properties . Another study reported the synthesis of 5-nitrothiazole azide through a reaction involving 6-aminohexanoic acid, methylimidazole-1-sulfonyl azide hydrochloride, thioyl chloride, and 4-nitro-2-aminothiazole .

Molecular Structure Analysis

The molecular formula of 5-Nitrothiazole is C3H2N2O2S . Its molecular weight is 130.13 g/mol . The IUPAC name is 5-nitro-1,3-thiazole . The InChI is InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H and the canonical SMILES is C1=C(SC=N1)N+[O-] .

Chemical Reactions Analysis

5-Nitrothiazole and its derivatives have been shown to inhibit key enzymes involved in energy metabolism and are able to function as prodrugs, undergoing reduction to form adduct-forming metabolites .

Physical And Chemical Properties Analysis

The molecular weight of 5-Nitrothiazole is 130.13 g/mol . It has a XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The exact mass is 129.98369848 g/mol . The topological polar surface area is 87 Ų . It has a heavy atom count of 8 .

Aplicaciones Científicas De Investigación

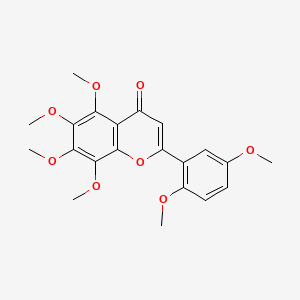

Synthesis of Azo Dyes

- Application Summary: 5-Nitrothiazole is used in the synthesis of azo dyes, which are compounds with a heterocyclic framework. These dyes have applications in various fields such as cosmetics, biomedical investigations, therapeutics, dyes and pigments, LCD displays, advanced materials, optics, storage devices, polymers, food colors, and organic synthesis .

- Method of Application: The azo dyes are derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium using different coupling components .

- Results: The absorption spectra of the synthesized azo dyes were recorded in the region of 200–700 nm, exhibiting unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . The compounds showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .

Pharmacological Activities of Azo Dye Derivatives

- Application Summary: The incorporation of heterocyclic moieties into the azo dye scaffold, which includes 5-Nitrothiazole, has improved the bioactive properties of the target derivatives .

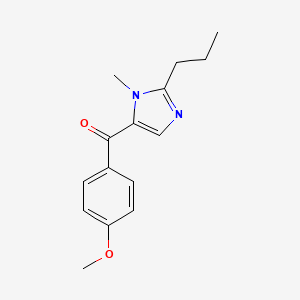

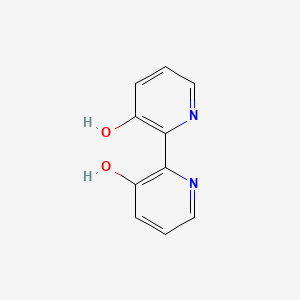

- Method of Application: The synthesis of azo dye derivatives incorporates heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline .

- Results: The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

Anti-tubercular Activity

- Application Summary: Nitrothiazole derivatives have been investigated for their antitubercular activity .

- Method of Application: The compounds were screened in vitro for anti-tubercular activity against the gfp reporter strain of Mycobacterium tuberculosis using supplemented middlebrook 7H9 broth media culture .

- Results: The nitrothiazole compound class is an ideal lead source against Mycobacterium tuberculosis, which flourishes in varied environments with different oxygen concentrations .

Synthesis of Heterocyclic Azo Dyes

- Application Summary: 5-Nitrothiazole is used in the synthesis of heterocyclic azo dyes. These dyes have a wide range of applications in cosmetics, biomedical investigations, therapeutics, dyes and pigments, LCD displays, advanced materials, optics, storage devices, polymers, food colors, and organic synthesis .

- Method of Application: The azo dyes are derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium using different coupling components .

- Results: The absorption spectra of the synthesized azo dyes were recorded in the region of 200–700 nm, exhibiting unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . The compounds showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .

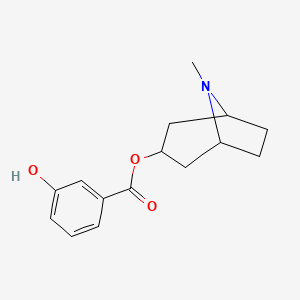

Pharmacological Evaluation of Semicarbazones

- Application Summary: 5-Nitrothiazole derived semicarbazones have been designed, synthesized, and evaluated for their inhibitory activity against monoamine oxidase and cholinesterase .

- Method of Application: A library of 2-amino-5-nitrothiazole derived semicarbazones was designed, synthesized, and evaluated for in vitro MAO and ChE inhibitory activity .

- Results: The results suggest that 5-nitrothiazole derived semicarbazones could be further exploited for its multi-targeted role in the development of anti-neurodegenerative agents .

Enhancement of Immune Clearance of Mycobacterium tuberculosis

- Application Summary: Nitrothiazole derivatives have been reported to enhance immune clearance of dormant Mycobacterium tuberculosis by stimulating autophagy .

- Method of Application: The application involves the use of nitrothiazole derivatives tizoxanide (TIZ) and nitazoxanide (NTZ) .

- Results: NTZ inhibits the enzymatic activity of NADPH quinone oxidoreductase (NQO1), leading to the stimulation of autophagy .

Synthesis of Heterocyclic Azo Dyes

- Application Summary: 5-Nitrothiazole is used in the synthesis of heterocyclic azo dyes. These dyes have a wide range of applications in cosmetics, biomedical investigations, therapeutics, dyes and pigments, LCD displays, advanced materials, optics, storage devices, polymers, food colors, and organic synthesis .

- Method of Application: The azo dyes are derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium using four different coupling components .

- Results: The absorption spectra of the synthesized azo dyes were recorded in the region of 200–700 nm, and the results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . The compounds showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .

Pharmacological Evaluation of Semicarbazones

- Application Summary: 5-Nitrothiazole derived semicarbazones have been designed, synthesized, and evaluated for their inhibitory activity against monoamine oxidase and cholinesterase .

- Method of Application: A library of 2-amino-5-nitrothiazole derived semicarbazones was designed, synthesized, and evaluated for in vitro MAO and ChE inhibitory activity .

- Results: The results suggest that 5-nitrothiazole derived semicarbazones could be further exploited for its multi-targeted role in the development of anti-neurodegenerative agents .

Enhancement of Immune Clearance of Mycobacterium tuberculosis

- Application Summary: Nitrothiazole derivatives have been reported to enhance immune clearance of dormant Mycobacterium tuberculosis by stimulating autophagy .

- Method of Application: The application involves the use of nitrothiazole derivatives tizoxanide (TIZ) and nitazoxanide (NTZ) .

- Results: NTZ inhibits the enzymatic activity of NADPH quinone oxidoreductase (NQO1), leading to the stimulation of autophagy .

Safety And Hazards

Direcciones Futuras

The 5-nitrothiazole class of nitroheterocyclic drugs may represent a new lead in the treatment of human African trypanosomiasis . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

Propiedades

IUPAC Name |

5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVCJCRUFSIVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337299 | |

| Record name | 5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrothiazole | |

CAS RN |

14527-46-9 | |

| Record name | 5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

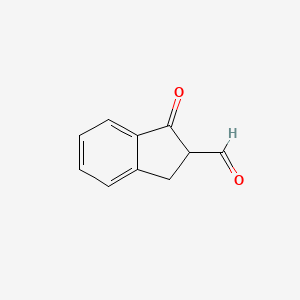

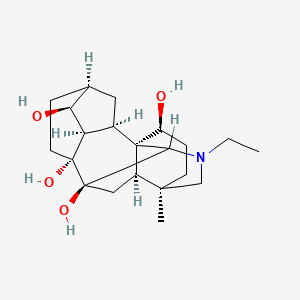

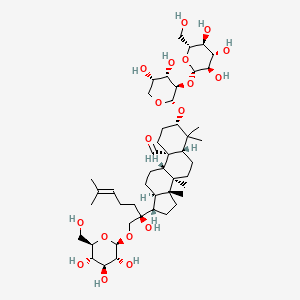

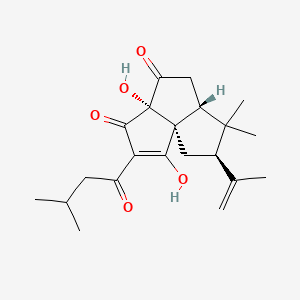

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1205921.png)

![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)